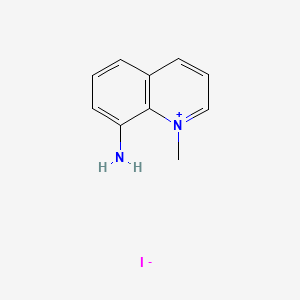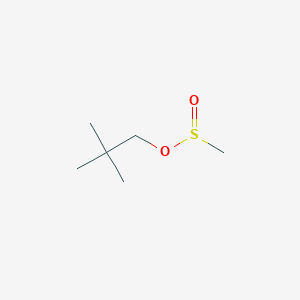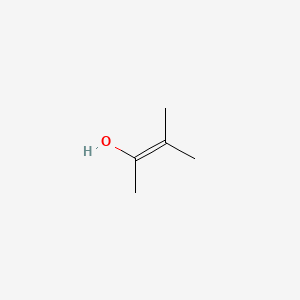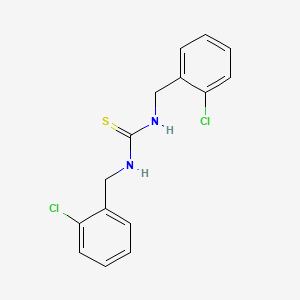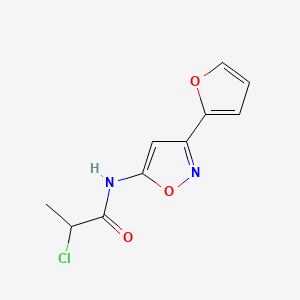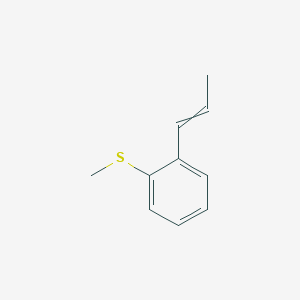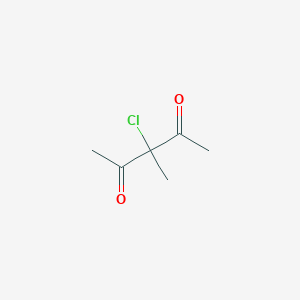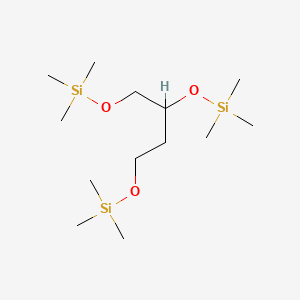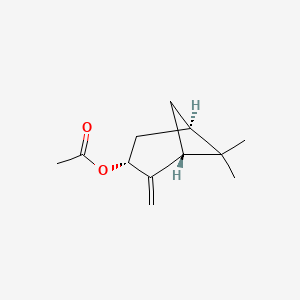
1,1'-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two phenylprop-2-yn-1-one moieties
Méthodes De Préparation
The synthesis of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) typically involves a multi-step process. One common method is the condensation reaction between 2,3-naphthalenediamine and 2-hydroxy-1-naphthaldehyde, followed by further functionalization to introduce the phenylprop-2-yn-1-one groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the naphthalene core are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of sensors and other analytical devices.
Mécanisme D'action
The mechanism of action of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) include:
1,3-Diphenylprop-2-en-1-one: Shares a similar phenylprop-2-en-1-one structure but lacks the naphthalene core.
1-Phenylprop-2-en-1-one: Another related compound with a simpler structure.
The uniqueness of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) lies in its naphthalene core, which provides additional sites for functionalization and interaction with other molecules, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
31272-88-5 |
|---|---|
Formule moléculaire |
C28H16O2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-phenyl-1-[3-(3-phenylprop-2-ynoyl)naphthalen-2-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C28H16O2/c29-27(17-15-21-9-3-1-4-10-21)25-19-23-13-7-8-14-24(23)20-26(25)28(30)18-16-22-11-5-2-6-12-22/h1-14,19-20H |
Clé InChI |
FIMOUTOYEZXMDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)C2=CC3=CC=CC=C3C=C2C(=O)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


